1-(2,2-Dimethoxyethyl)-2-ethynylbenzene
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Overview
Description
1-(2,2-Dimethoxyethyl)-2-ethynylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dimethoxyethyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxyethyl)-2-ethynylbenzene typically involves the reaction of 2,2-dimethoxyethylbenzene with ethynylating agents under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 2,2-dimethoxyethylbenzene is reacted with ethynyl halides in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethoxyethyl)-2-ethynylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-2-ethynylbenzene depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, participating in various coupling and substitution reactions. The 2,2-dimethoxyethyl group can influence the reactivity and stability of the compound by providing steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: A compound with a similar 2,2-dimethoxyethyl group but a different core structure.
1,2-Dimethoxyethane: A simpler compound with a similar 2,2-dimethoxyethyl group but lacking the benzene ring and ethynyl group.
Uniqueness
1-(2,2-Dimethoxyethyl)-2-ethynylbenzene is unique due to the combination of the ethynyl group and the 2,2-dimethoxyethyl group on a benzene ring
Properties
CAS No. |
828913-56-0 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)-2-ethynylbenzene |
InChI |
InChI=1S/C12H14O2/c1-4-10-7-5-6-8-11(10)9-12(13-2)14-3/h1,5-8,12H,9H2,2-3H3 |
InChI Key |
MEHCDZIWMGKCEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=CC=C1C#C)OC |
Origin of Product |
United States |
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